5-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines phenyl, pyrimidinyl, sulfamoyl, and oxazole groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction conditions and using more efficient catalysts and reagents. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl, pyrimidinyl, sulfamoyl, and oxazole derivatives, such as:
- N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives
- 2-(Pyridin-2-yl) derivatives
- Pyrazole derivatives
Uniqueness
5-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15N5O4S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H15N5O4S/c26-19(17-13-18(29-24-17)14-5-2-1-3-6-14)23-15-7-9-16(10-8-15)30(27,28)25-20-21-11-4-12-22-20/h1-13H,(H,23,26)(H,21,22,25) |
InChI Key |
NAODWDKOGKOQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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